molecular formula C30H36O16 B046496 ヒドロスミン CAS No. 115960-14-0

ヒドロスミン

カタログ番号: B046496
CAS番号: 115960-14-0
分子量: 652.6 g/mol
InChIキー: XYFLWVOTXWXNAM-WTNNCJBMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Venosmil は、合成バイオフラボノイドであるヒドロスメインを有効成分とする医薬品化合物です。これは主に、特に下肢の静脈における血流不良を特徴とする慢性静脈不全の治療に使用されます。 Venosmil は、痛み、重だるさ、腫れ、静脈瘤などの症状を和らげるのに役立ちます .

科学的研究の応用

Venosmil has a wide range of scientific research applications, including:

    Chemistry: Hidrosmin is studied for its chemical properties and potential as a precursor for synthesizing other bioflavonoids.

    Biology: Research focuses on the biological effects of Hidrosmin, including its impact on cellular processes and its potential as an antioxidant.

    Medicine: Venosmil is used in clinical studies to evaluate its efficacy in treating chronic venous insufficiency and other vascular disorders. It is also investigated for its potential benefits in reducing inflammation and improving blood flow.

    Industry: Hidrosmin is used in the formulation of pharmaceutical products aimed at treating vascular conditions.

Safety and Hazards

When handling Hidrosmin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用機序

ヒドロスメインの正確な作用機序は完全には解明されていませんが、いくつかの重要なプロセスが関与していると推測されています。

類似の化合物:

Venosmil の独自性: Venosmil は、特定の製剤と、独自の薬理学的効果が示されているヒドロスメインの存在により、ユニークです。 静脈の緊張を改善し、毛細血管の透過性を低下させ、リンパ流を高める能力は、慢性静脈不全に対する貴重な治療オプションとなっています .

生化学分析

Biochemical Properties

Hidrosmin is a type of flavonoid . Flavonoids are phenolic compounds that interact with various enzymes, proteins, and other biomolecules. It has been found to have vasculoprotective effects .

Cellular Effects

In cellular processes, Hidrosmin has been shown to have significant effects. In two different mouse models of diabetes, Hidrosmin improved endothelial dysfunction and atherogenesis . It markedly improved vascular function in aorta and mesenteric arteries without affecting vascular structural properties .

Molecular Mechanism

It has been proposed that the molecular mechanism of Hidrosmin bioactivity in vascular cells may involve the regulation of NF-κB and STAT, key transcription factors underpinning inflammatory, oxidative and senescent processes in diabetes .

Temporal Effects in Laboratory Settings

In laboratory settings, Hidrosmin has been observed to have time-dependent effects. For instance, it was found to induce eNOS phosphorylation at Ser1177, with a maximal effect at 90 minutes .

Dosage Effects in Animal Models

In animal models, the effects of Hidrosmin have been observed to vary with dosage. In a type 2 diabetes model of leptin-receptor-deficient mice, orally administered Hidrosmin (600 mg/kg/day) for 16 weeks markedly improved vascular function .

Metabolic Pathways

It is known that flavonoids, the class of compounds that Hidrosmin belongs to, can modulate energy metabolism by inducing sirtuin 1 gene expression and AMP-activated protein kinase phosphorylation .

Subcellular Localization

It is known that flavonoids can be localized in various compartments within the cell depending on their specific structures and properties .

準備方法

合成ルートと反応条件: Venosmil の有効成分であるヒドロスメインは、フラボノイド前駆体を含む一連の化学反応によって合成されます。合成には通常、フラボノイド化合物の水酸化によってヒドロスメインが生成されます。 反応条件には、特定の触媒と制御された温度および圧力設定の使用が含まれ、目的の化学的変換が確実に実行されます .

工業生産方法: 工業現場では、ヒドロスメインの製造には大規模な化学合成プロセスが用いられます。これらのプロセスは、高収率と高純度を実現するように最適化されています。原料は厳格な品質管理基準に準拠しており、合成は大量処理が可能な反応器で行われます。 最終製品は、その後、結晶化またはその他の分離技術によって精製され、純粋なヒドロスメインが得られます .

化学反応の分析

反応の種類: ヒドロスメインは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな薬理学的効果を持つヒドロスメイン誘導体が含まれます。 これらの誘導体は、潜在的な治療用途について研究されています .

4. 科学研究への応用

Venosmil は、次のようなさまざまな科学研究に役立っています。

    化学: ヒドロスメインは、その化学的性質と他のバイオフラボノイドを合成するための前駆体としての可能性について研究されています。

    生物学: 研究は、ヒドロスメインの生物学的効果に焦点を当てています。これには、細胞プロセスへの影響と抗酸化剤としての可能性が含まれます。

    医学: Venosmil は、慢性静脈不全やその他の血管障害の治療における有効性を評価するための臨床研究で使用されています。また、炎症を抑制し、血流を改善する可能性のある利点についても調査されています。

    産業: ヒドロスメインは、血管系の状態を治療することを目的とした医薬品の製剤に使用されます。

類似化合物との比較

Uniqueness of Venosmil: Venosmil is unique due to its specific formulation and the presence of Hidrosmin, which has been shown to have distinct pharmacological effects. Its ability to improve venous tone, reduce capillary permeability, and enhance lymphatic flow makes it a valuable therapeutic option for chronic venous insufficiency .

特性

IUPAC Name

5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-19(41-6-5-31)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)15(32)7-13/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFLWVOTXWXNAM-WTNNCJBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151237
Record name Hidrosmin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115960-14-0
Record name 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115960-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hidrosmin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115960140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hidrosmin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13490
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hidrosmin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIDROSMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I5K8199OQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: While the exact mechanism of action is still being investigated, Hidrosmin appears to exert its effects through multiple pathways. Research suggests it improves endothelial dysfunction by stimulating endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide (NO) production. [] This NO release induces vasodilation, improving blood flow. [] Additionally, Hidrosmin exhibits anti-inflammatory effects, potentially by suppressing the activation of NF-κB and modulating inflammatory signaling pathways in various cell types, including vascular smooth muscle cells and renal cells. [, ] Furthermore, it demonstrates antioxidant properties by reducing pro-oxidant enzymes and enhancing antioxidant gene expression. []

ANone: While the provided abstracts do not contain specific spectroscopic data, Hidrosmin, also known as 5-O-(beta-hydroxyethyl) diosmin, is a semi-synthetic flavonoid derived from diosmin. Its molecular formula is C28H32O16 and its molecular weight is 608.5 g/mol.

ANone: The provided research focuses primarily on the biological effects of Hidrosmin. Information about material compatibility and stability under various conditions is not discussed in these studies.

ANone: The provided research does not indicate Hidrosmin possesses catalytic properties. Its therapeutic potential stems from its biological activity rather than catalytic function.

A: One study employed computational methods to explore Hidrosmin's potential as a β-lactamase inhibitor. [] Molecular docking simulations revealed that Hidrosmin interacts with conserved residues in the substrate-binding pocket of β-lactamases. [] Further research employing computational chemistry could be valuable in exploring its interactions with other potential targets and optimizing its structure for improved activity.

ANone: The provided research primarily focuses on the therapeutic potential of Hidrosmin. Detailed information regarding specific SHE regulations, compliance measures, risk minimization strategies, and responsible practices associated with its production, handling, or disposal is not discussed in these studies.

ANone: The provided research does not provide a comprehensive overview of Hidrosmin's PK/PD profile, including specific details on its ADME characteristics. Further research is needed to fully elucidate its pharmacokinetic properties and their relationship to its in vivo activity and efficacy.

A: Multiple studies demonstrate the in vivo efficacy of Hidrosmin in various animal models. In a type 2 diabetes mouse model, oral Hidrosmin administration improved vascular function without affecting vascular structure. [] In a type 1 diabetes mouse model, Hidrosmin reduced atherosclerotic plaque size and lipid content, increased plaque stability markers, and decreased inflammation, senescence, and oxidative stress markers in the aorta. [] It also showed nephroprotective effects in a diabetic nephropathy mouse model by reducing albuminuria, renal damage, and inflammatory markers. [] Additionally, Hidrosmin reduced edema formation in rat models of thermal injury and acute lymphoedema. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。